molecular formula C24H21N3O3S B2767862 methyl 4-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate CAS No. 457954-85-7

methyl 4-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate

Cat. No.: B2767862
CAS No.: 457954-85-7
M. Wt: 431.51
InChI Key: YDQHBHQNFKBAPO-UHFFFAOYSA-N
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Description

Methyl 4-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5, a phenyl group at position 4, and a sulfanylmethyl-benzoate ester moiety at position 2. This structure combines aromatic, electron-donating (methoxy), and ester functional groups, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. Its synthesis likely involves cyclization of thiosemicarbazides or S-alkylation of triazole-thiol precursors, as seen in analogous compounds .

Properties

IUPAC Name

methyl 4-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-29-21-10-6-7-19(15-21)22-25-26-24(27(22)20-8-4-3-5-9-20)31-16-17-11-13-18(14-12-17)23(28)30-2/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQHBHQNFKBAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate is a complex organic compound with significant potential in biological research. Its molecular formula is C24H21N3O3SC_{24}H_{21}N_{3}O_{3}S, and it has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound features a triazole ring, which is known for its biological activity, particularly as an antifungal and antibacterial agent. The presence of the methoxy and phenyl groups contributes to its lipophilicity and potential interaction with various biological targets.

PropertyValue
Molecular FormulaC24H21N3O3S
Molecular Weight431.51 g/mol
IUPAC NameThis compound
PurityTypically 95%

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that similar triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Triazole derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, related compounds have demonstrated cytotoxic effects on human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116) . Further studies are needed to evaluate the specific effects of this compound on these cell lines.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in cellular processes. The triazole ring is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones . This interaction could potentially lead to altered metabolic pathways in target cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazole derivatives indicated that those with similar structural motifs to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .
  • Cytotoxicity Assessment : In vitro assays using MCF-7 breast cancer cells revealed that compounds with a similar framework induced cell cycle arrest at the G2/M phase and increased apoptosis rates. These findings suggest that this compound could possess similar cytotoxic properties .

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Triazole Family

The compound belongs to a class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives. Key structural variations among analogues include:

Compound Name Substituents (Position 4/5) Additional Functional Groups Biological/Physicochemical Properties Reference
Methyl 4-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate 4-phenyl, 5-(4-methoxyphenyl) Methoxy (para), benzoate ester Enhanced π-π stacking due to para-substituent
Methyl 4-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamido)benzoate 4-amino, 5-(4-chlorophenyl) Chlorophenyl, acetamido linker Potential antimicrobial activity
4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile 4-methyl, 5-phenyl Dicarbonitrile High electron-withdrawing capacity, studied via DFT
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 4-(2-methoxyphenyl), 5-(acylamidomethyl) Ethyl ester, benzamide Structural complexity for pesticidal use

Key Observations :

  • Substituent Position Effects : The 3-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in alters electronic distribution. Para-substituents enhance resonance effects, while meta-substituents introduce steric and electronic asymmetry.
  • Functional Group Impact : The benzoate ester in the target compound improves lipophilicity compared to dicarbonitrile in , which may influence solubility and bioavailability.
  • Biological Activity : Chlorophenyl (e.g., ) and acylated derivatives (e.g., ) are associated with antimicrobial or pesticidal activity, suggesting the target compound could be optimized for similar applications.
Electronic and Crystallographic Properties
  • Theoretical Studies : DFT calculations on 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile reveal high electron affinity due to nitrile groups. The target compound’s methoxy and ester groups may confer moderate electron-donating and withdrawing effects, respectively.

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring serves as the central scaffold of the target compound. A common approach to synthesize substituted 1,2,4-triazoles involves the cyclization of thiosemicarbazide precursors. For example, potassium dithiocarbazinate derivatives can undergo cyclization with hydrazine hydrate under reflux conditions to form 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols. Adapting this method, the synthesis of 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol begins with the reaction of 3-methoxybenzoic acid hydrazide and phenyl isothiocyanate.

Key steps :

  • Formation of thiosemicarbazide :
    Reacting 3-methoxybenzoic acid hydrazide (0.01 mol) with phenyl isothiocyanate (0.01 mol) in ethanol under reflux for 4–6 hours yields the corresponding thiosemicarbazide intermediate.
  • Cyclization :
    Treating the thiosemicarbazide with hydrazine hydrate (0.02 mol) in aqueous medium under reflux for 3–4 hours induces cyclization, forming the triazole-thiol derivative.

Characterization :

  • IR spectroscopy : Peaks at ~3365 cm⁻¹ (N–H stretch), 1278 cm⁻¹ (N–N–C stretch), and 696 cm⁻¹ (C–S stretch).
  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.7 ppm, with a singlet for the S–H proton at δ 14.6 ppm.

Functionalization of the Triazole-Thiol

The sulfanyl methyl group is introduced via alkylation of the triazole-thiol intermediate. Methyl 4-(bromomethyl)benzoate serves as the alkylating agent, reacting with the thiol group under basic conditions.

Procedure :

  • Alkylation :
    Dissolve 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (0.005 mol) in dry dimethylformamide (DMF). Add potassium carbonate (0.006 mol) and methyl 4-(bromomethyl)benzoate (0.005 mol). Stir the mixture at 60°C for 12 hours under nitrogen.
  • Workup :
    Quench the reaction with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 7:3).

Optimization :

  • Base selection : Potassium carbonate minimizes side reactions compared to stronger bases like LDA.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

Esterification and Final Assembly

The methyl benzoate group is typically introduced early in the synthesis to avoid hydrolysis of sensitive intermediates. However, esterification can also occur post-alkylation if necessary.

Alternative pathway :

  • Synthesis of 4-(bromomethyl)benzoic acid :
    React 4-methylbenzoic acid with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄.
  • Esterification :
    Treat 4-(bromomethyl)benzoic acid with methanol and catalytic sulfuric acid under reflux to form methyl 4-(bromomethyl)benzoate.

Yield data :

Step Yield (%) Purity (HPLC)
Thiosemicarbazide formation 85 95.2
Cyclization 42 98.0
Alkylation 75 97.8

Mechanistic Insights and Challenges

  • Regioselectivity : The 1,2,4-triazole ring forms preferentially due to the electronic effects of the 3-methoxyphenyl and phenyl substituents, which stabilize the transition state during cyclization.
  • Side reactions : Over-alkylation of the thiol group is mitigated by using a slight excess of the alkylating agent and controlled reaction times.

Characterization and Validation

Spectroscopic analysis :

  • ¹H NMR (CDCl₃) :
    • δ 3.9 ppm (s, 3H, OCH₃),
    • δ 4.3 ppm (s, 2H, SCH₂),
    • δ 7.2–8.1 ppm (m, 13H, aromatic).
  • IR (KBr) :
    • 1715 cm⁻¹ (C=O ester),
    • 1240 cm⁻¹ (C–O–C methoxy).

Chromatographic validation :

  • TLC (silica gel, ethyl acetate/hexane 1:1): Rf = 0.45.
  • HPLC (C18 column, acetonitrile/water 70:30): Retention time = 6.8 min.

Q & A

Basic: What are the optimized synthetic routes for methyl 4-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Triazole Core Formation : React 3-methoxyphenyl hydrazine with thiocarbazide under reflux in ethanol to form the 1,2,4-triazole ring .

Sulfanyl Group Introduction : Treat the triazole intermediate with thioglycolic acid in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent, using DMF as a solvent to enhance reactivity .

Esterification : React the sulfanyl-triazole derivative with methyl 4-(bromomethyl)benzoate under basic conditions (K₂CO₃, acetone, 60°C) to introduce the benzoate moiety .
Characterization : Intermediates are validated via FT-IR (C=S stretch at ~1250 cm⁻¹), ¹H NMR (integration of methoxy protons at δ 3.8–4.0 ppm), and LC-MS for molecular ion confirmation .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • FT-IR Spectroscopy : Identifies functional groups (e.g., triazole C=N stretches at ~1600 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • NMR Spectroscopy : ¹³C NMR resolves aromatic carbons (δ 110–160 ppm) and quaternary triazole carbons (δ 150–155 ppm). NOESY confirms spatial proximity of the 3-methoxyphenyl and phenyl substituents .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals bond angles and planarity of the triazole ring. Data deposited in CCDC (e.g., CCDC-1441403) .

Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Methodological Answer:

  • Dose-Response Studies : Conduct assays across a concentration gradient (e.g., 0.1–100 µM) to establish EC₅₀ values and avoid false positives from cytotoxicity .
  • Target-Specific Assays : Use enzyme-linked assays (e.g., COX-2 for anti-inflammatory activity) alongside microbial growth inhibition tests to differentiate mechanisms .
  • Molecular Docking : Compare binding affinities to distinct targets (e.g., bacterial DNA gyrase vs. human prostaglandin synthase) using AutoDock Vina with AMBER force fields .

Advanced: What computational strategies are employed to predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 at the B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous and lipid bilayer environments, correlating with bioavailability .
  • Validation : Compare computed IR spectra with experimental data (RMSD < 5 cm⁻¹) to verify accuracy .

Advanced: How do substituent variations (e.g., methoxy vs. nitro groups) influence structure-activity relationships (SAR)?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3-methoxyphenyl position .
  • Bioactivity Profiling : Test analogs against standardized bacterial strains (e.g., S. aureus ATCC 25923) and cancer cell lines (e.g., MCF-7), using MIC and IC₅₀ metrics .
  • QSAR Modeling : Develop 2D/3D-QSAR models in MOE to correlate Hammett constants (σ) or LogP with activity trends .

Basic: What purification methods ensure high purity (>95%) for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent, monitored by TLC (Rf ~0.5) .
  • Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C, and filter to remove polymeric byproducts .
  • HPLC : Employ a C18 column (acetonitrile/water, 70:30) for final purity validation (retention time ~8.2 min) .

Advanced: How are reaction mechanisms (e.g., triazole ring closure) experimentally validated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ FT-IR to detect intermediate thiourea formation (~1640 cm⁻¹) .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation into the triazole ring via ESI-MS .
  • Theoretical Analysis : Compare DFT-calculated activation energies with experimental Arrhenius plots (Ea ~45 kJ/mol) .

Basic: What strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Analysis : Perform TGA/DSC (heating rate 10°C/min) to determine decomposition onset (~220°C) .
  • pH Stability Tests : Incubate samples in buffers (pH 1–13) at 37°C for 24h, analyze degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and monitor absorbance changes (λmax = 280 nm) over 72h .

Advanced: How are crystallographic data discrepancies (e.g., bond length variations) resolved?

Methodological Answer:

  • Refinement Protocols : Use SHELXL for high-resolution data (R-factor < 5%), applying restraints for disordered atoms .
  • CCDC Validation : Cross-check with deposited data (e.g., CCDC-1441403) to ensure lattice parameters match (Δ < 0.02 Å) .
  • DFT Comparison : Overlay computed and experimental bond lengths (e.g., C-S bond: 1.78 Å vs. 1.81 Å) to identify outliers .

Advanced: What experimental design optimizes yield in multi-step synthesis?

Methodological Answer:

  • DoE Approaches : Use Taguchi methods to screen factors (e.g., solvent polarity, catalyst loading) with L9 orthogonal arrays .
  • Catalyst Screening : Test Pd/C, CuI, or enzyme-mediated coupling for critical steps; CuI in DMF increases yield by 20% .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction time dynamically .

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